Cas no 876670-00-7 (N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide)
![N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide structure](https://www.kuujia.com/scimg/cas/876670-00-7x500.png)
N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide Chemical and Physical Properties
Names and Identifiers
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- AKOS008018776
- Z50918582
- MLS001071245
- CHEMBL1881732
- N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
- 876670-00-7
- HMS3007F14
- SMR000715639
- N-(1-CYANOCYCLOHEXYL)-2-{8-METHYL-2,4-DIOXO-1,3-DIAZASPIRO[4.5]DECAN-3-YL}ACETAMIDE
- EN300-26685404
- N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide
-
- Inchi: 1S/C18H26N4O3/c1-13-5-9-18(10-6-13)15(24)22(16(25)21-18)11-14(23)20-17(12-19)7-3-2-4-8-17/h13H,2-11H2,1H3,(H,20,23)(H,21,25)
- InChI Key: LPAQZFSWEQURCC-UHFFFAOYSA-N
- SMILES: N1C2(CCC(C)CC2)C(=O)N(CC(NC2(C#N)CCCCC2)=O)C1=O
Computed Properties
- Exact Mass: 346.20049070g/mol
- Monoisotopic Mass: 346.20049070g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 622
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 102Ų
Experimental Properties
- Density: 1.25±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 10.05±0.40(Predicted)
N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685404-0.05g |
N-(1-cyanocyclohexyl)-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide |
876670-00-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide Related Literature
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
Additional information on N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide
N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide: A Comprehensive Overview
The compound with CAS No. 876670-00-7, known as N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which combines a cyclohexyl group with a diazaspiro ring system. The presence of the cyanocyclohexyl moiety and the acetamide group further enhances its chemical complexity and potential bioactivity.
Recent studies have highlighted the importance of spirocyclic compounds in drug discovery due to their ability to adopt rigid conformations that can effectively interact with biological targets. The diazaspiro[4.5]decane core of this compound is particularly noteworthy, as it provides a scaffold for potential enzyme inhibition or receptor binding. The methyl group at position 8 adds to the molecule's versatility, potentially influencing its pharmacokinetic properties such as absorption and distribution.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. Researchers have employed various strategies, including ring-closing metathesis and nucleophilic acyl substitution, to construct the spirocyclic framework. The integration of the cyanocyclohexyl group has been achieved through methods such as alkylation or coupling reactions, ensuring optimal regioselectivity.
From a pharmacological perspective, this compound has shown promise in preliminary assays targeting various disease states. For instance, studies have demonstrated its potential as an inhibitor of kinases involved in cancer progression. The acetamide functionality is believed to play a critical role in modulating enzyme activity by forming hydrogen bonds with key residues in the active site.
In addition to its therapeutic potential, the compound's structural features make it an attractive candidate for further chemical exploration. The cyclohexyl group introduces rigidity and hydrophobicity, which can enhance molecular stability and membrane permeability. Meanwhile, the diazaspiro ring system offers opportunities for functionalization, enabling researchers to explore diverse substitution patterns and optimize bioactivity.
Recent advancements in computational chemistry have also provided valuable insights into the compound's behavior at the molecular level. Docking studies have revealed favorable interactions with target proteins, suggesting that this molecule could serve as a lead compound for drug development programs. Furthermore, molecular dynamics simulations have shed light on its conformational flexibility and binding affinity under physiological conditions.
Despite its promising attributes, challenges remain in fully realizing the therapeutic potential of this compound. Issues such as selectivity profile optimization and toxicity evaluation require further investigation before it can be advanced into preclinical studies. Nevertheless, ongoing research continues to uncover new applications and refine synthetic methodologies for this intriguing molecule.
In conclusion, N-(1-Cyanocyclohexyl)-8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-3-acetamide represents a significant advancement in medicinal chemistry. Its unique structure and functional groups position it as a valuable tool for exploring novel therapeutic strategies across various disease areas. As research progresses, this compound is expected to contribute meaningfully to the development of innovative treatments that address unmet medical needs.
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